Scientific Field: Industrial Microbiology and Biotechnology
Application Summary: This compound is used as a substrate in biocatalytic processes to produce enantiomerically pure compounds, which are crucial in pharmaceutical synthesis. Specifically, it’s involved in the production of antiepileptic drugs like Levetiracetam .
Methods of Application: A bacterial strain, Tsukamurella sp. E105, has been identified as a biocatalyst for the enantioselective hydrolysis of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate. The process involves cultivating the strain at 200 rpm and 30°C for 36 hours to maximize hydrolase production .
Results Summary: The reaction conditions optimized include a temperature of 30°C, pH of 6.8, substrate concentration of 10 g/l, and a cell concentration of 30 g/l. Under these conditions, the product achieved a conversion rate of over 45%, with an enantiomeric excess (ee) of over 99% and an enantiomeric ratio (E) of over 600 .
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is a chemical compound with the molecular formula and a molecular weight of 239.26 g/mol. This compound features a pyrrolidinone ring, which contributes to its unique properties. The structure consists of an ethyl ester linked to a phenylacetate moiety, making it notable for its potential applications in pharmaceuticals and organic synthesis .
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
Preliminary studies suggest that ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate may exhibit psychostimulant properties, similar to other compounds containing pyrrolidinone structures. It is hypothesized to influence neurotransmitter systems, although specific biological activities require further investigation .
Several synthetic routes have been proposed for the preparation of ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate:
These methods highlight the versatility in synthesizing this compound for research and industrial applications.
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate has potential applications in:
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate shares structural features with several related compounds. Here are some comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(2-hydroxyethyl)-2-phenyacetate | C13H17NO3 | Contains a hydroxylethoxy group enhancing solubility |
| Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenyacetate | C13H15NO3 | Methyl group instead of ethyl affecting reactivity |
| Ethyl 4-(4-methylpiperazin-1-yl)-3-methylbutanoate | C12H19N3O3 | Features a piperazine ring influencing activity |
These compounds illustrate variations in structure that may affect their biological activity and applications, highlighting the uniqueness of ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate within this chemical family.